Comprehensive Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthetic Utility of 4-Bromo-2-cyano-3-fluorobenzoic Acid
Comprehensive Technical Whitepaper: Structural Elucidation, Physicochemical Profiling, and Synthetic Utility of 4-Bromo-2-cyano-3-fluorobenzoic Acid
Executive Summary
In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic building blocks are critical for developing novel therapeutics and agrochemicals. 4-Bromo-2-cyano-3-fluorobenzoic acid (CAS: 1805523-15-2) represents a privileged, tetrasubstituted benzoic acid derivative[1][2]. Featuring four distinct orthogonal functional groups—a carboxylic acid, a nitrile, a fluorine atom, and a bromine atom—this molecule offers unparalleled versatility for cross-coupling, nucleophilic aromatic substitution (SNAr), and condensation reactions.
This whitepaper provides an in-depth technical analysis of its molecular architecture, predictive physicochemical properties, and field-proven protocols for self-validating analytical characterization.
Molecular Architecture and Stereoelectronic Profile
The chemical structure of 4-bromo-2-cyano-3-fluorobenzoic acid (Formula: C₈H₃BrFNO₂) is defined by a highly rigid and sterically crowded benzene ring[1][3].
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C1 - Carboxylic Acid (-COOH): The primary anchor for amidation or esterification. Due to the extreme steric bulk of the adjacent C2-nitrile group, the carbonyl plane is likely twisted out of the aromatic plane. This orthogonal twist disrupts extended conjugation, slightly increasing the electrophilicity of the carbonyl carbon.
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C2 - Nitrile (-CN): A strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It drastically lowers the electron density of the aromatic core and serves as a masked amide, amine, or tetrazole bioisostere.
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C3 - Fluorine (-F): Positioned directly between the nitrile and the bromine, the fluorine atom exerts a strong inductive pull. Its presence at the ortho-position to the nitrile makes it highly susceptible to SNAr by nitrogen or oxygen nucleophiles, provided the reaction conditions are carefully tuned.
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C4 - Bromine (-Br): A heavy halogen that serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).
The cumulative electron-withdrawing nature of the -CN, -F, and -Br groups renders the aromatic ring exceptionally electron-deficient, stabilizing it against oxidative degradation while priming it for nucleophilic attack.
Diagram 1: Orthogonal reactivity map of 4-bromo-2-cyano-3-fluorobenzoic acid.
Physicochemical Properties & Predictive Analytics
Because highly specific empirical thermodynamic data for niche intermediates is often proprietary, standard cheminformatics models and structural analogs are utilized to establish a baseline physicochemical profile. Table 1 summarizes the fundamental identifiers and predicted properties critical for formulation and reaction solvent selection.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value / Description | Technical Rationale |
| CAS Number | 1805523-15-2 | Standard registry identifier[1][2]. |
| Molecular Weight | 244.02 g/mol | Confirmed via exact mass calculations[1][4]. |
| Molecular Formula | C₈H₃BrFNO₂ | Tetrasubstituted aromatic system[1][3]. |
| Predicted pKa | ~1.8 – 2.5 | The strong -I and -M effects of the ortho-CN and meta-F groups significantly increase acidity compared to standard benzoic acid (pKa 4.2). |
| Predicted LogP | ~2.1 – 2.4 | The lipophilic contribution of bromine is counterbalanced by the polar -COOH and -CN groups. |
| Physical State | Solid (Crystalline Powder) | Typical for poly-halogenated benzoic acids; high lattice energy due to strong intermolecular hydrogen bonding. |
| SMILES | N#CC1=C(F)C(Br)=CC=C1C(=O)O | Topological mapping of the connectivity[1]. |
Application in Drug Discovery & Agrochemicals
The structural motif of 4-bromo-2-cyano-3-fluorobenzoic acid is highly prized in the synthesis of complex active ingredients. Patent literature explicitly cites the synthesis of its methyl ester derivative (methyl 4-bromo-2-cyano-3-fluorobenzoate) as a critical intermediate[5].
Furthermore, this scaffold is directly linked to the preparation and impurity profiling of Chlorantraniliprole , a blockbuster ryanodine receptor modulator used extensively in agrochemistry[6]. The ability to selectively manipulate the C4-bromine (to build extended biaryl systems) while retaining the C2-nitrile for subsequent cyclization or hydrogen-bonding interactions makes it a "privileged scaffold" in structure-activity relationship (SAR) campaigns.
Experimental Protocol: Self-Validating LC-HRMS and NMR Characterization
To ensure scientific integrity during synthesis or procurement, a robust, self-validating analytical protocol is mandatory. The following methodology explains not just how to characterize the compound, but why specific parameters are chosen.
Phase 1: UPLC-HRMS Analysis
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Objective: Confirm exact mass and assess chromatographic purity.
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Step 1 (Sample Prep): Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (1:1).
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Step 2 (Chromatography): Inject 1 µL onto a sub-2 µm C18 column. Run a gradient of 5-95% Acetonitrile in Water containing 0.1% Formic Acid over 5 minutes.
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Step 3 (Ionization): Operate the High-Resolution Mass Spectrometer (HRMS) in Electrospray Ionization Negative (ESI-) mode .
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Causality: Carboxylic acids readily deprotonate. ESI- mode will yield a strong [M-H]⁻ pseudomolecular ion.
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Self-Validation: The mass spectrum must display a characteristic 1:1 isotopic doublet at m/z 241.926 (⁷⁹Br) and 243.924 (⁸¹Br). The presence of this exact isotopic ratio intrinsically validates the presence of the bromine atom without requiring secondary elemental analysis.
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Phase 2: Multi-Nuclear NMR Spectroscopy
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Objective: Unambiguously assign the 1,2,3,4-tetrasubstitution pattern and rule out regioisomers (e.g., 5-bromo or 6-fluoro isomers).
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Step 1 (Solvent Selection): Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.
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Causality: The strong intermolecular hydrogen bonding of the carboxylic acid requires a highly polar, aprotic solvent to ensure complete dissolution and prevent line broadening in the spectrum.
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Step 2 (¹H NMR): Acquire the proton spectrum.
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Validation: Only two aromatic protons exist (H5 and H6). They will appear as a pair of ortho-coupled doublets (J ≈ 8 Hz). H5 may present as a doublet of doublets due to long-range J-coupling with the C3-fluorine.
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Step 3 (¹³C NMR): Acquire the carbon spectrum with a relaxation delay (D1) of 3.0 to 5.0 seconds .
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Causality: Four of the six aromatic carbons (C1, C2, C3, C4) are quaternary (lacking attached protons). They rely solely on long-range Nuclear Overhauser Effects (NOE) and have very long T1 relaxation times. A standard 1-second delay will result in missing or severely under-integrated peaks for these critical carbons.
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Step 4 (¹⁹F NMR): Acquire the fluorine spectrum to confirm a single fluorinated environment, validating the C3-fluorine position via its coupling constants to adjacent carbons.
Diagram 2: Self-validating analytical workflow for structural confirmation.
References
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents (CN112250599B). google.com.
- Chlorantraniliprole impurity preparation process - Google Patents (CN108033944B). google.com.
Sources
- 1. 4-bromo-2-cyano-3-fluorobenzoic acid 95% | CAS: 1805523-15-2 | AChemBlock [achemblock.com]
- 2. 1935261-75-8|4-Bromo-2-(bromomethyl)-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. a2bchem.com [a2bchem.com]
- 4. 1804387-54-9|4-Bromo-2-cyano-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. CN108033944B - Chlorantraniliprole impurity preparation process - Google Patents [patents.google.com]
